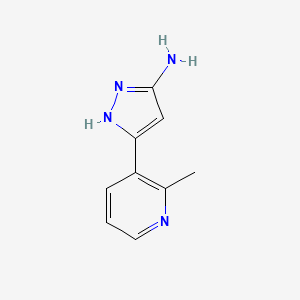
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 2-methyl-3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sodium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted pyrazole or pyridine derivatives.
科学研究应用
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
相似化合物的比较
Similar Compounds
- 3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine
- 5-(2-methylpyridin-3-yl)-1H-pyrazole
- 2-methyl-3-(1H-pyrazol-5-yl)pyridine
Uniqueness
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and pyrazole rings allows for diverse interactions with biological targets and makes it a versatile scaffold in organic synthesis.
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
InChI 键 |
NVBWGUKNRNPTEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C2=CC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


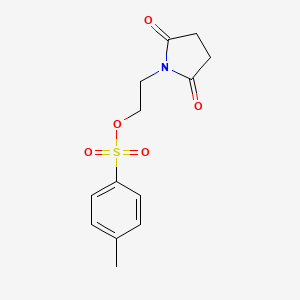
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)

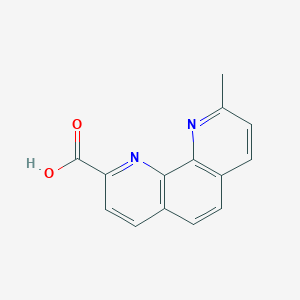
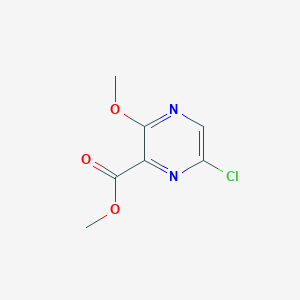

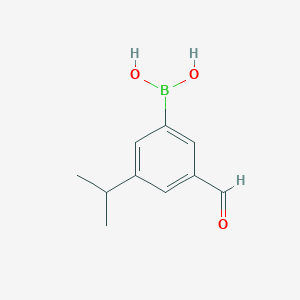
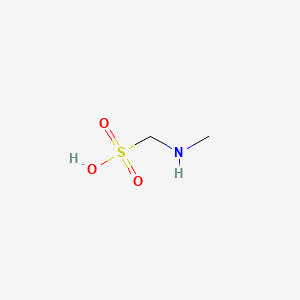
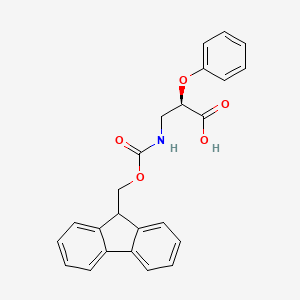

![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)

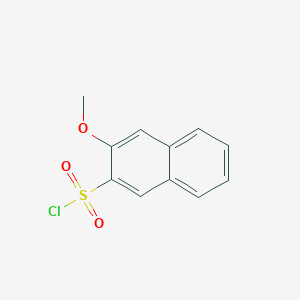
![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
